molecular formula C12H18O2 B3340238 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol CAS No. 32578-11-3

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B3340238
CAS No.: 32578-11-3
M. Wt: 194.27 g/mol
InChI Key: SWXBWSDLBPOHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a dimethylpropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with isobutylmagnesium bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes or other scalable synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in metabolic processes, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxyphenyl)-2,2-dimethylpropan-1-ol
  • 1-(3-Methoxyphenyl)-2,2-dimethylpropane
  • 1-(3-Methoxyphenyl)-2,2-dimethylpropan-2-ol

Uniqueness

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(3-methoxyphenyl)-2,2-dimethylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)11(13)9-6-5-7-10(8-9)14-4/h5-8,11,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXBWSDLBPOHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.